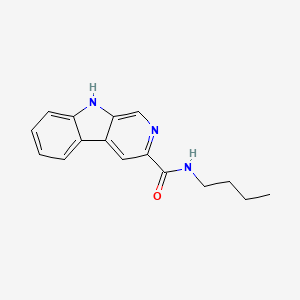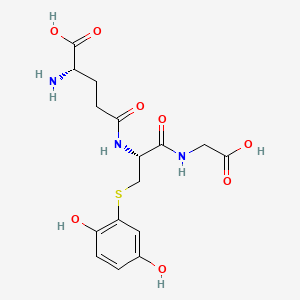
2-(S-Glutathionyl)hydroquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(S-Glutathionyl)hydroquinone is a compound formed through the conjugation of hydroquinone with glutathione. This conjugation is facilitated by the enzyme glutathione S-transferase. The compound is significant in various biological processes, particularly in detoxification pathways where it helps in neutralizing harmful quinones and protecting cells from oxidative damage.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(S-Glutathionyl)hydroquinone typically involves the reaction of hydroquinone with glutathione. This reaction can occur spontaneously or be catalyzed by enzymes such as S-glutathionyl-hydroquinone reductases. The reaction conditions often include a suitable buffer system to maintain pH and temperature conducive to the enzyme activity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary occurrence in biological systems rather than industrial applications. the enzymatic synthesis approach can be scaled up using bioreactors where conditions such as pH, temperature, and substrate concentrations are tightly controlled to optimize yield.
化学反应分析
Types of Reactions: 2-(S-Glutathionyl)hydroquinone undergoes several types of chemical reactions, including:
Reduction: It can be reduced back to hydroquinone by S-glutathionyl-hydroquinone reductases.
Oxidation: It can undergo oxidation to form quinones.
Substitution: The glutathione moiety can be substituted by other nucleophiles under certain conditions.
Common Reagents and Conditions:
Reduction: Common reagents include glutathione and S-glutathionyl-hydroquinone reductases.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Nucleophiles like cysteine can substitute the glutathione moiety.
Major Products:
Reduction: Hydroquinone.
Oxidation: Quinones.
Substitution: Various substituted hydroquinones depending on the nucleophile used.
科学研究应用
2-(S-Glutathionyl)hydroquinone has several scientific research applications:
Chemistry: It is used to study redox reactions and the role of glutathione in detoxification pathways.
Biology: It helps in understanding cellular defense mechanisms against oxidative stress.
Medicine: Research into its role in detoxifying harmful compounds and potential therapeutic applications in diseases caused by oxidative stress.
Industry: Limited industrial applications, primarily used in research settings to study biochemical pathways.
作用机制
The mechanism of action of 2-(S-Glutathionyl)hydroquinone involves its role in detoxification pathways. The compound is formed when glutathione conjugates with hydroquinone, neutralizing its toxic effects. This reaction is catalyzed by glutathione S-transferase. The resulting compound can then be reduced back to hydroquinone by S-glutathionyl-hydroquinone reductases, completing a detoxification cycle . The molecular targets include various quinones and reactive oxygen species, and the pathways involved are primarily those related to oxidative stress and detoxification.
Similar Compounds:
S-Glutathionyl-(chloro)hydroquinone: Similar in structure but contains a chlorine atom.
Glutathione conjugates of other hydroquinones: These include compounds where hydroquinone is substituted with different groups.
Uniqueness: this compound is unique due to its specific formation through the conjugation of hydroquinone with glutathione, facilitated by glutathione S-transferase. This specific conjugation plays a crucial role in detoxification pathways, making it a significant compound in biological systems .
属性
| 76726-99-3 | |
分子式 |
C16H21N3O8S |
分子量 |
415.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dihydroxyphenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H21N3O8S/c17-9(16(26)27)2-4-13(22)19-10(15(25)18-6-14(23)24)7-28-12-5-8(20)1-3-11(12)21/h1,3,5,9-10,20-21H,2,4,6-7,17H2,(H,18,25)(H,19,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1 |
InChI 键 |
PBSYQNUIZQXWAE-UWVGGRQHSA-N |
手性 SMILES |
C1=CC(=C(C=C1O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
规范 SMILES |
C1=CC(=C(C=C1O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


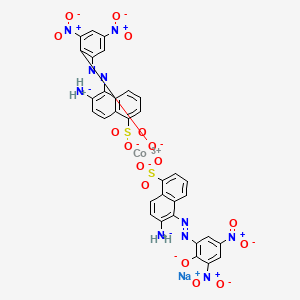

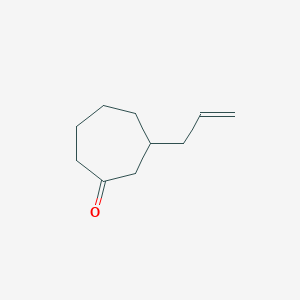
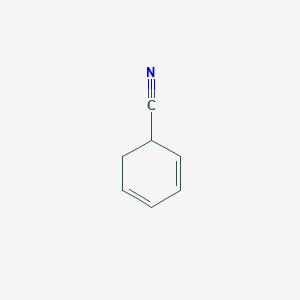

![Benzene, [(2,2,2-trifluoroethyl)seleno]-](/img/structure/B14449294.png)
